(S)-(+)-3-N,N-Dibenzylaminopyrrolidine
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Overview
Description
(S)-(+)-3-N,N-Dibenzylaminopyrrolidine is a chiral amine that has garnered significant interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted at the 3-position with a dibenzylamino group. The (S)-configuration indicates that it is the enantiomer with a specific three-dimensional arrangement, which can have distinct biological and chemical properties compared to its ®-counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-3-N,N-Dibenzylaminopyrrolidine typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available pyrrolidine or its derivatives.
Chiral Resolution: The enantiomeric purity is crucial, so chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries are employed.
N-Alkylation: The pyrrolidine is subjected to N-alkylation using benzyl halides under basic conditions to introduce the dibenzylamino group. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity and enantiomeric excess.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Chiral Resolution: Utilizing high-performance liquid chromatography (HPLC) with chiral stationary phases.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Synthesis: Employing automated synthesis platforms to streamline the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-3-N,N-Dibenzylaminopyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the dibenzylamino group to primary or secondary amines using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Benzyl halides in the presence of a base such as NaH or K2CO3.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-(+)-3-N,N-Dibenzylaminopyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential role in modulating biological pathways due to its chiral nature.
Medicine: Explored for its potential therapeutic effects, particularly in the development of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(+)-3-N,N-Dibenzylaminopyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways, such as those involved in neurotransmission or metabolic processes, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
®-(-)-3-N,N-Dibenzylaminopyrrolidine: The enantiomer of (S)-(+)-3-N,N-Dibenzylaminopyrrolidine, which may have different biological activities.
N-Benzylpyrrolidine: A simpler analogue lacking the second benzyl group.
N,N-Dibenzylamine: Lacks the pyrrolidine ring but contains the dibenzylamino moiety.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets and different reactivity in chemical reactions compared to its analogues and enantiomers.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S)-N,N-dibenzylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-16(8-4-1)14-20(18-11-12-19-13-18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBBPYMMUAWQSI-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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